Bruceanol F
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
101910-72-9 |
|---|---|
Molecular Formula |
C28H36O11 |
Molecular Weight |
548.6 g/mol |
IUPAC Name |
methyl (1R,2S,3R,6R,8S,9S,13S,14S,15R,16S,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,12-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-10-ene-17-carboxylate |
InChI |
InChI=1S/C28H36O11/c1-11(2)12(3)8-17(30)39-19-21-27-10-37-28(21,25(35)36-6)23(33)18(31)20(27)26(5)14(9-16(27)38-24(19)34)13(4)7-15(29)22(26)32/h7-8,11,13-14,16,18-21,23,29,31,33H,9-10H2,1-6H3/b12-8+/t13-,14+,16-,18-,19-,20-,21-,23+,26+,27-,28+/m1/s1 |
InChI Key |
PCKQDAAUYVCTJJ-XYGKKIDYSA-N |
SMILES |
CC1C=C(C(=O)C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)C)(OC5)C(=O)OC)O)O)C)O |
Isomeric SMILES |
C[C@@H]1C=C(C(=O)[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)C)(OC5)C(=O)OC)O)O)C)O |
Canonical SMILES |
CC1C=C(C(=O)C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)C)(OC5)C(=O)OC)O)O)C)O |
Synonyms |
bruceanol F |
Origin of Product |
United States |
Isolation and Spectroscopic Elucidation of Bruceanol F
Methodologies for Isolation from Natural Sources
The isolation of Bruceanol F typically begins with the plant material, specifically Brucea antidysenterica. nih.gov
Extraction and Purification Strategies from Brucea antidysenterica
Extraction of compounds from Brucea antidysenterica often involves using solvents to obtain crude extracts. Different parts of the plant, such as the bark, root, or seeds, can be used. ju.edu.etnih.gov Methanol or dichloromethane (B109758) are common solvents for initial extraction. nih.gov Following the initial extraction, the crude extract may be partitioned between different solvents to separate compounds based on their polarity. nih.gov For instance, partitioning with dichloromethane and ethyl acetate (B1210297) has been employed. nih.gov Subsequent purification steps are then necessary to isolate individual compounds, including this compound, from the complex mixture of the crude extract. nih.gov
Chromatographic Techniques Employed in Isolation
Chromatographic techniques are essential for the separation and purification of natural products like this compound. rsc.orghilarispublisher.comresearchgate.netfrontiersin.org Column chromatography is a widely used preparative technique that separates compounds based on their differential adsorption and elution properties using a stationary phase (e.g., silica (B1680970) gel) and a mobile phase (solvent or solvent gradient). hilarispublisher.comresearchgate.net Elution with solvent mixtures of increasing polarity is a common strategy in column chromatography for natural product isolation. datapdf.com Thin-layer chromatography (TLC) is often used for monitoring the separation progress and checking the purity of fractions obtained from column chromatography. nih.govresearchgate.net High-performance liquid chromatography (HPLC) can be employed for further purification to achieve higher purity of the target compound. hilarispublisher.comresearchgate.netfrontiersin.org
Advanced Spectroscopic Techniques for Structural Determination
Once isolated, the structure of this compound is determined using advanced spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being a primary tool. nih.govacs.org
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure of a molecule by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C). uci.eduipb.pt
One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, are fundamental for structural elucidation. datapdf.comuci.eduipb.pt ¹H NMR provides information about the types of hydrogen atoms in the molecule, their chemical environments (chemical shifts), and their connectivity to neighboring hydrogen atoms (coupling constants and splitting patterns). datapdf.comrsc.orgresearchgate.net ¹³C NMR provides information about the carbon skeleton of the molecule, showing the chemical shifts of different carbon atoms. datapdf.comresearchgate.nethmdb.ca Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) are often used in conjunction with ¹³C NMR to determine the number of hydrogens attached to each carbon. uci.edu Analysis of the chemical shifts and coupling patterns in the 1D NMR spectra provides initial clues about the functional groups and structural fragments present in this compound. datapdf.com
Two-dimensional (2D) NMR techniques provide crucial connectivity and spatial relationship information that is essential for confirming and completing the structural assignment of complex molecules like quassinoids. uci.eduprinceton.eduresearchgate.netharvard.eduresearchgate.net
COSY (COrrelation SpectroscopY): This experiment reveals correlations between protons that are coupled to each other, typically through one, two, or three bonds. princeton.eduresearchgate.net COSY data helps in establishing proton-proton connectivity within the molecule, allowing the tracing of spin systems. uci.eduprinceton.eduresearchgate.net
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques show correlations between protons and the carbons to which they are directly attached (one-bond correlation). princeton.eduresearchgate.netharvard.edu HMQC/HSQC experiments are vital for assigning proton signals to their corresponding carbon signals. uci.eduprinceton.eduresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds (and sometimes four or five bonds). princeton.eduresearchgate.netharvard.edu This is particularly useful for establishing connectivity across quaternary carbons and for connecting different structural fragments. uci.eduprinceton.eduresearchgate.net HMBC data provides long-range coupling information that complements the one-bond correlations from HMQC/HSQC. princeton.eduresearchgate.net
NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment provides information about the spatial proximity of protons, regardless of whether they are coupled. princeton.eduharvard.eduresearchgate.net NOESY correlations arise from through-space dipole-dipole interactions (Nuclear Overhauser Effect) and are useful for determining the relative stereochemistry of different parts of the molecule. princeton.eduharvard.eduresearchgate.net
By combining the information obtained from 1D and various 2D NMR experiments, researchers can piece together the complete structure of this compound, confirming the arrangement of atoms and their stereochemistry. nih.govuci.eduipb.ptmestrelab.com
Table 1: Common NMR Spectroscopic Techniques for Structural Elucidation
| Technique | Dimension | Information Provided | Typical Correlations |
| ¹H NMR | 1D | Proton chemical shifts, multiplicity, coupling constants | N/A |
| ¹³C NMR | 1D | Carbon chemical shifts | N/A |
| COSY | 2D | Proton-proton connectivity | Through 2 or 3 bonds (J coupling) princeton.eduresearchgate.net |
| HMQC/HSQC | 2D | One-bond proton-carbon connectivity | ¹H to directly attached ¹³C princeton.eduresearchgate.netharvard.edu |
| HMBC | 2D | Long-range proton-carbon connectivity | ¹H to ¹³C separated by 2, 3 (or more) bonds princeton.eduresearchgate.netharvard.edu |
| NOESY | 2D | Spatial proximity of protons | Through-space correlations (NOE) princeton.eduharvard.eduresearchgate.net |
Detailed research findings on the NMR data of this compound, including specific chemical shifts and observed correlations, are typically reported in the scientific literature describing its isolation and structural elucidation. nih.govacs.org Analysis of these data allows for the unambiguous assignment of each signal to a specific nucleus in the this compound molecule and confirms its complex quassinoid structure. nih.govacs.org
1D NMR (e.g., ¹H, ¹³C NMR) Analyses
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is a crucial analytical technique employed in the structural elucidation of organic compounds, providing information about the molecular weight and fragmentation patterns of an analyte. For this compound, MS analysis was utilized to determine its molecular formula and mass. The molecular formula of this compound has been determined to be C28H36O11. This corresponds to a calculated molecular weight of 548.5850 Da and an exact mass of 548.22576 Da.
While MS provides valuable data through the ionization and fragmentation of the molecule, allowing for the deduction of structural subunits based on the masses of the resulting ions, specific detailed fragmentation data for this compound were not available in the consulted sources. Generally, the fragmentation pattern observed in the mass spectrum of a compound provides a unique fingerprint that, when interpreted, can reveal the presence of specific functional groups and the connectivity of atoms within the molecule.
Table 1: Molecular Data for this compound
| Property | Value | Unit |
| Molecular Formula | C28H36O11 | - |
| Molecular Weight | 548.5850 | Da |
| Exact Mass | 548.22576 | Da |
Other Spectroscopic Methods (e.g., Infrared (IR), Ultraviolet-Visible (UV-Vis) Spectroscopy) in Structural Confirmation
In addition to mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, other spectroscopic methods such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy play a role in confirming the presence of specific functional groups and conjugated systems within a molecule during structural elucidation.
IR spectroscopy provides information about the vibrational modes of a molecule, which are characteristic of specific functional groups like hydroxyl, carbonyl, and carbon-carbon double bonds. By analyzing the absorption bands in the IR spectrum, chemists can infer the presence or absence of these groups, thus aiding in the confirmation of proposed structures.
UV-Vis spectroscopy is particularly useful for detecting the presence of conjugated pi systems, such as double bonds or aromatic rings, within a molecule. The absorption of UV or visible light at specific wavelengths indicates the extent of conjugation.
While IR and UV-Vis spectroscopy were employed in the structural elucidation of compounds isolated from Brucea species, including this compound wikidata.org, specific detailed IR and UV-Vis spectral data (e.g., characteristic absorption frequencies or wavelengths) for this compound were not provided in the available search results. These techniques would have contributed to confirming the presence of key functional groups and chromophores consistent with the quassinoid structure of this compound.
Chemical Derivatization and Transformation Studies for Structural Confirmation
Chemical derivatization and transformation studies are valuable techniques used in organic chemistry to confirm the structure of a compound or to facilitate its analysis by converting it into a modified form (a derivative) with altered physical or chemical properties. These studies often involve selective reactions at specific functional groups within the molecule.
For complex natural products like quassinoids, chemical transformations can be used to break down the molecule into smaller, more easily identifiable fragments or to introduce functional groups that are more amenable to spectroscopic analysis. The changes observed in the spectroscopic data of the derivative compared to the parent compound provide crucial information about the nature and location of the reacted functional groups, thereby helping to confirm the proposed structure.
The structural elucidation of Bruceanols D, E, and F, including this compound, involved spectral evidence and chemical transformation. wikidata.org This indicates that chemical reactions were performed on this compound to obtain derivatives or transformation products, and the analysis of these modified compounds provided supporting evidence for the determined structure of this compound. However, the specific details of the chemical derivatization or transformation reactions conducted on this compound were not described in the consulted sources.
Investigative Studies on the Biological Activities of Bruceanol F
In Vitro Cytotoxicity and Antineoplastic Activity Profiles
In vitro studies have investigated the effects of Bruceanol F on the viability and proliferation of diverse malignant cell lines. These investigations aim to assess its potential as an antineoplastic agent by determining its cytotoxic profile across different cancer types.
Evaluation Against Diverse Malignant Cell Lines
This compound has been evaluated for its cytotoxic activity against a panel of human tumor cell lines. These studies provide insights into the spectrum of its antineoplastic effects. nih.govebi.ac.uk
Studies have demonstrated the cytotoxic activity of this compound against human malignant melanoma cell lines, including RPMI-7951. Research indicates that this compound exhibited substantial cytotoxicity against melanoma cells. frontiersin.orgnih.gov Specifically, an ED50 value of < 0.15 μmol/L has been reported for this compound against RPMI-7951 cells. frontiersin.orgnih.gov
This compound has also been evaluated for its effects on human lung carcinoma cell lines, such as A-549. Investigations have shown that this compound possesses cytotoxic properties against A-549 lung carcinoma cells. nih.govebi.ac.ukfrontiersin.org Reported data indicates an ED50 value ranging from 0.65 to 6.82 μmol/L for this compound against A-549 cells. frontiersin.org
The cytotoxic activity of this compound against human ileocecal adenocarcinoma cell lines, including HCT-8, has been documented. nih.govebi.ac.ukfrontiersin.org this compound exhibited cytotoxicity against HCT-8 cells. frontiersin.org The reported ED50 values for this compound against HCT-8 ileocecal adenocarcinoma range from 0.16 to 0.67 μmol/L. frontiersin.org
Studies have assessed the cytotoxicity of this compound against human epidermoid carcinoma of the nasopharynx cell lines, such as KB. nih.govebi.ac.ukfrontiersin.org this compound demonstrated cytotoxic activity against KB cells. frontiersin.orgnih.gov An ED50 value of < 0.15 μmol/L has been reported for this compound against human epidermoid carcinoma of the nasopharynx. frontiersin.orgnih.gov
This compound has been investigated for its cytotoxic effects on human medulloblastoma cell lines, including TE-671. nih.govebi.ac.ukfrontiersin.org Research indicates that this compound exhibited cytotoxicity against TE-671 medulloblastoma cells. frontiersin.orgnih.gov The reported ED50 values for this compound against TE-671 range from 0.14 to 0.22 μmol/L. frontiersin.orgnih.gov
The following table summarizes the reported cytotoxicity data (ED50 values) for this compound against these diverse human malignant cell lines:
| Cell Line | Cancer Type | ED50 (μmol/L) | Source |
| RPMI-7951 | Human Malignant Melanoma | < 0.15 | frontiersin.orgnih.gov |
| A-549 | Human Lung Carcinoma | 0.65–6.82 | frontiersin.org |
| HCT-8 | Human Ileocecal Adenocarcinoma | 0.16–0.67 | frontiersin.org |
| KB | Human Epidermoid Carcinoma of the Nasopharynx | < 0.15 | frontiersin.orgnih.gov |
| TE-671 | Human Medulloblastoma | 0.14–0.22 | frontiersin.orgnih.gov |
Murine Lymphocytic Leukemia Cell Lines (e.g., P-388)
Studies have shown that this compound exhibits cytotoxicity against murine lymphocytic leukemia (P-388) cells. nih.gov This indicates its potential as an antineoplastic agent in this specific leukemia model. nih.govnih.govnih.gov
Comparative Cytotoxicity with Related Quassinoids
This compound is one of several quassinoids isolated from Brucea antidysenterica that have demonstrated cytotoxic activity. nih.govresearchgate.net Other related cytotoxic quassinoids from this plant include bruceanols D and E. nih.gov Structure-activity relationship studies on quassinoids from Brucea species, such as bruceantin (B1667948), have indicated that the presence of an α,β-unsaturated ketol group at positions 1 and 2 is associated with antineoplastic activity in the murine lymphocytic leukemia P-388 system. While specific comparative data for this compound against a broad panel of quassinoids was not extensively detailed in the search results, its identification alongside other cytotoxic quassinoids like bruceanols D and E highlights its place within a class of compounds known for such activity. nih.gov
Mechanistic Investigations into Cellular Pathways and Molecular Targets
Mechanistic studies aim to understand how this compound exerts its biological effects at the cellular and molecular levels. This includes computational approaches and investigations into its influence on key signaling pathways.
Computational and In Silico Approaches for Target Identification
Computational drug discovery (CDD) techniques, such as molecular docking and drug design principles, are utilized to predict potential molecular targets and understand the interactions of compounds like this compound. researchgate.net These methods can help identify promising drug candidates and reduce the time and cost associated with traditional wet-lab procedures. researchgate.net
Molecular Docking Studies with Relevant Receptors (e.g., MCL1, FLT3 in Acute Myeloid Leukemia)
In silico molecular docking studies have been performed to assess the binding affinity of phytochemicals from Brucea antidysenterica, including this compound, against receptors relevant to acute myeloid leukemia (AML), such as MCL1 and FLT3. nih.govdrugbank.comresearchgate.net These studies involve docking the compounds to the same binding sites where small molecule drugs are known to bind and examining their binding affinities. nih.govdrugbank.com Based on such studies, this compound has been considered as a candidate compound for preventing and managing AML, although further in vivo and in vitro experiments are needed. researchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net
Ligand-Based and Structure-Based Drug Design Principles Applied to this compound
Ligand-based drug design (LBDD) and structure-based drug design (SBDD) are common approaches within computational drug discovery. researchgate.net While the search results mention these principles in the context of CDD researchgate.net, specific details on the direct application of LBDD or SBDD principles specifically to this compound, beyond its inclusion in docking studies against AML targets, were not explicitly found. However, the identification of this compound as a potential candidate through molecular docking researchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net implies that its structural characteristics and interactions are being considered in the broader context of drug design efforts for conditions like AML.
Influence on Key Cellular Signaling Pathways (e.g., MAPK, NF-κB, PI3K/AKT/mTOR, JAK/STAT, NRF2)
Quassinoids from Brucea species, such as brusatol (B1667952), have been shown to exert anticancer effects by influencing various oncogenic signaling pathways, including MAPK, NF-κB, PI3K/AKT/mTOR, JAK/STAT, and Keap1/Nrf2/ARE signaling pathways. researchgate.netresearchgate.net While brusatol is highlighted in the context of these pathways researchgate.netresearchgate.net, the search results did not provide specific details on the direct influence of this compound on each of these individual pathways. However, given that this compound is a quassinoid from the same genus known for affecting these pathways, further research may explore its specific interactions with these signaling cascades. researchgate.netresearchgate.net
Modulation of Protein Synthesis and Other Fundamental Cellular Processes
Quassinoids, such as bruceantin which is also derived from Brucea antidysenterica, are known to exert their cytotoxic effects, in part, through the inhibition of protein synthesis. This inhibition occurs via interaction with peptidyltransferase. researchgate.netnih.gov Studies specifically investigating this compound, alongside bruceanols D and E, have indicated that these compounds can inhibit protein synthesis more rapidly than nucleic acid synthesis in certain cellular contexts. researchgate.net This suggests that the interference with protein synthesis is a primary mechanism contributing to the biological activity of this compound.
In Vivo Preclinical Studies (Non-Human) on Biological Efficacy
Preclinical investigations involving in vivo models are crucial for evaluating the potential therapeutic efficacy of compounds. While comprehensive in vivo studies focusing exclusively on this compound in animal models were not extensively detailed in the provided literature, related research on quassinoids and leukemia models provides context for this area of investigation.
Evaluation in Animal Models of Disease (e.g., Murine Leukemia Models)
In vitro studies have demonstrated that this compound exhibits cytotoxicity against murine lymphocytic leukemia (P-388) cells. nih.gov This finding suggests potential antileukemic activity that warrants further investigation in living systems. Computational studies have also identified this compound as a candidate compound for the management of acute myeloid leukemia (AML), based on in silico molecular docking and ADMET profiling, recommending that these phytochemicals should be further studied using in vivo experiments on AML models. researchgate.net
Murine models, including those utilizing transplanted leukemia cells or patient-derived xenografts, are commonly employed to evaluate the efficacy of potential therapeutic agents against leukemia in vivo. nih.govplos.orgplos.orgmdpi.compsu.edu These models allow for the assessment of a compound's effect on tumor growth, survival, and disease progression within a complex biological environment. The observed in vitro activity of this compound against murine leukemia cells provides a basis for its potential evaluation in such in vivo murine leukemia models.
The cytotoxicity of this compound against several tumor cell lines, including murine lymphocytic leukemia (P-388), is summarized in the table below based on in vitro findings. nih.gov
| Cell Line | Species | Tissue Type | Cytotoxicity |
| RPMI-7951 | Human | Malignant melanoma | Exhibited |
| A-549 | Human | Lung carcinoma | Exhibited |
| HCT-8 | Human | Ileocecal adenocarcinoma | Exhibited |
| KB | Human | Epidermoid carcinoma | Exhibited |
| TE-671 | Human | Medulloblastoma | Exhibited |
| P-388 | Murine | Lymphocytic leukemia | Exhibited |
Data compiled from reference nih.gov. Cytotoxicity indicates that the compound exhibited toxic effects on these cell lines in vitro.
Assessment of Biological Responses and Biomarker Changes in In Vivo Systems
While the provided search results confirm the relevance of in vivo studies in evaluating potential leukemia treatments and mention the assessment of biological responses and biomarker changes in such models (e.g., tracking of leukemia cells and immune cells, evaluation of protein expression like c-MYC in studies involving related compounds) plos.orgresearchgate.netnih.gov, specific detailed findings regarding biological responses or changes in biomarkers directly attributable to this compound treatment in in vivo non-human systems were not available within the scope of the provided information. Future in vivo studies would be necessary to elucidate these specific effects of this compound.
Structure Activity Relationship Sar Studies for Bruceanol F and Analogs
Identification of Key Pharmacophores and Structural Motifs for Biological Activity
Based on SAR studies of quassinoids from Brucea species, certain structural features are repeatedly implicated in their cytotoxic and other biological activities. While not exclusively about Bruceanol F, these findings provide a strong indication of the important motifs within the quassinoid structure.
α,β-unsaturated ketol group: Quassinoids possessing an α,β-unsaturated ketol group at positions 1 and 2, such as bruceantin (B1667948), have demonstrated antineoplastic activity.
Lactone D-ring: The presence of a lactone D-ring is a common feature in many cytotoxic quassinoids. nih.gov
Oxygen-methylene bridge: An oxygen-methylene bridge in the C-ring is another recurring structural pattern in anticancer quassinoids. nih.gov Potent quassinoids often have this bridge linking C-8 and C-13 or C-11 and C-20. google.com
Ester group: An ester group at either the C-13 or C-15 position is also frequently observed in active quassinoids. nih.gov For bruceantin analogs, the C15 side chain has been shown to affect its ability to bind to STAT3. researchgate.net
Impact of Specific Substituents and Stereochemistry on Efficacy
The nature and position of substituents, as well as the stereochemistry of the quassinoid skeleton, significantly influence their biological potency.
Substituents on the A and C rings: Chemical conversion of methoxy (B1213986) and/or methylenedioxy groups in the A and C rings to hydroxy groups among some quassinoids resulted in decreased antifeedant and insecticidal activity. tandfonline.com While this study focused on insecticidal activity, it highlights the importance of these functional groups.
C-3 Hydroxy Group: For brusatol (B1667952), a related quassinoid, methylation or removal of the C-3 hydroxy group markedly decreased cytotoxic activity. researchgate.net
C-15 Ester Side Chain: The length of the C-21 ester side chain in brusatol and its synthetic derivatives has a slight effect on cytotoxic activity. researchgate.net The C15 side chain is also noted as important for the activity of bruceantin analogs. researchgate.net
Correlations Between Structural Features and Molecular Target Interactions
Quassinoids, including those related to this compound, exert their biological effects through various mechanisms, primarily involving the inhibition of protein synthesis. thegoodscentscompany.comresearchgate.net
Inhibition of Protein Synthesis: The major mechanism responsible for the antineoplastic activity of quassinoids like bruceantin is attributed to the inhibition of protein synthesis, likely through interference at the peptidyl transferase site, preventing peptide bond formation. researchgate.net Brusatol has also been shown to inhibit protein synthesis in Plasmodium by inhibiting protein synthesis. malariaworld.org
Interaction with Ribosomes: SAR studies have investigated the structural requirements of quassinoids for binding and inactivation of ribosomes. thegoodscentscompany.com
STAT3 Binding: The C15 side chain on bruceantin analogs has been shown to affect their ability to bind STAT3, a transcription factor involved in cancer. researchgate.net
NRF2 Inhibition: Brusatol has been explored for its ability to inhibit NRF2, a transcription factor regulating oxidative homeostasis, by enhancing protein ubiquitination. acs.orgnih.gov This leads to a disrupted redox balance and can result in tumor cell death. acs.orgnih.gov
Here is a table summarizing the cytotoxicity of this compound and some other bruceanols against A549 lung carcinoma cells, based on available data.
| Compound | ED50 (µmol/L) | Cell Line | Source |
| This compound | 0.65–6.82 | A549 lung carcinoma | nih.govresearchgate.net |
| Bruceanol D | 0.65–6.82 | A549 lung carcinoma | nih.govresearchgate.net |
| Bruceanol E | 0.65–6.82 | A549 lung carcinoma | nih.govresearchgate.net |
| Bruceanol C | 0.65–6.82 | A549 lung carcinoma | nih.govresearchgate.net |
| Bruceoside C | 0.65 | A549 lung carcinoma | nih.govresearchgate.net |
Note: The ED50 range for Bruceanols E, D, F, and C is given collectively in the source, suggesting their activities are within this range against A549 cells.
Further detailed SAR studies specifically on this compound and a library of its synthetic analogs are needed to fully elucidate the precise contribution of each structural element and stereochemical center to its specific biological activities and target interactions.
Chemical Synthesis and Semisynthesis of Bruceanol F and Derivatives
Total Synthesis Approaches
Total synthesis involves constructing the target molecule from simpler, commercially available starting materials. organic-chemistry.orgwikipedia.org For complex natural products like quassinoids, total synthesis serves as a powerful tool to confirm structural assignments and provides a route to compounds that may be difficult or uneconomical to isolate from natural sources. organic-chemistry.org While the total synthesis of Bruceanol F specifically is not extensively detailed in the provided search results, the total synthesis of other quassinoids, such as quassin (B1678622) and bruceantin (B1667948), has been reported, highlighting the complexities and strategies involved in accessing the core picrasane (B1241345) skeleton. uef.firesearchgate.netnih.gov
Approaches to quassinoid total synthesis often involve the construction of the characteristic fused and bridged ring systems and the introduction of multiple oxygen functionalities with precise stereochemistry. uef.fi Key steps in such syntheses can include annulation reactions to build the polycyclic core, oxidation reactions to install hydroxyl and carbonyl groups, and strategies to control the stereochemical outcome at multiple chiral centers. uef.finih.gov The challenges lie in the density of functional groups and the rigid, highly stereogenic nature of the quassinoid scaffold. uef.fi
Semisynthetic Modifications from Natural Precursors
Semisynthesis utilizes naturally isolated compounds as starting materials for chemical modification. wikipedia.org This approach can be more efficient for complex molecules where the natural precursor already contains a significant portion of the desired structure. This compound is isolated from Brucea antidysenterica, which also produces other related quassinoids. ebi.ac.uknih.gov These naturally occurring quassinoids can serve as precursors for the semisynthesis of this compound or its derivatives.
Semisynthetic strategies often involve targeted chemical transformations of functional groups present in the natural precursor. For quassinoids, common modifications include esterification or conversion of glycosides to aglycones. researchgate.net For example, studies on other quassinoids like brusatol (B1667952) and bruceolide (B1213402) have shown that modifying side chains or hydroxyl groups can lead to compounds with altered biological profiles. nih.gov While specific semisynthetic routes directly yielding this compound from a different natural quassinoid precursor are not explicitly detailed, the principle of modifying related natural products to access desired structures is a common strategy in quassinoid chemistry. researchgate.netucl.ac.uk
Development of Novel this compound Analogs for Enhanced Biological Profiles
The development of analogs involves creating compounds with structures similar to this compound but with specific chemical modifications. These modifications are typically aimed at improving properties such as potency, selectivity, or other pharmacological characteristics, while adhering to the scope of chemical synthesis and modification. wikipedia.org The complex structure of this compound provides multiple sites for potential modification, including hydroxyl groups, carbonyls, and the side chain.
Research on quassinoid analogs, including those related to bruceanols, has explored modifications to the core skeleton and appended functionalities. researchgate.netnih.govucl.ac.ukresearchgate.net For instance, modifications of the C-15 side chain or esterification of hydroxyl groups have been investigated in related quassinoids like brusatol and bruceolide to study the impact on their properties. nih.govucl.ac.uk The synthesis of novel this compound analogs allows for systematic investigation into how specific structural changes influence the compound's interaction with biological targets, guiding the design of molecules with potentially enhanced characteristics. researchgate.net
Data on the synthesis of specific this compound analogs often details the chemical reactions used, the positions of modification, and the resulting structural variations. While detailed synthetic schemes for this compound analogs are not fully provided in the search results, the general approach involves targeted chemical reactions on a this compound scaffold or a closely related precursor to introduce or alter functional groups.
Future Research Trajectories and Broader Academic Implications
Prioritization of Advanced In Vitro and In Vivo Mechanistic Studies
Existing research has demonstrated the cytotoxic effects of Bruceanol F against various human tumor cell lines, including malignant melanoma, lung carcinoma, ileocecal adenocarcinoma, epidermoid carcinoma of the nasopharynx, and medulloblastoma, as well as murine lymphocytic leukemia in in vitro studies. While these findings establish a basis for its potential as an antineoplastic agent, a comprehensive understanding of the precise molecular mechanisms underlying these effects remains in the early stages of exploration. alfa-chemistry.com Future research should prioritize advanced in vitro studies to delineate the specific cellular targets, signaling pathways, and molecular interactions modulated by this compound. This could involve detailed investigations into its impact on cell cycle progression, apoptosis induction, and other relevant cellular processes. Complementary in vivo studies using appropriate animal models are crucial to validate the in vitro findings, assess pharmacokinetic and pharmacodynamic profiles, and evaluate efficacy in a complex biological setting. alfa-chemistry.comwikipedia.org Such studies are essential for translating initial observations into potential therapeutic applications and for identifying potential biomarkers of response or resistance.
Exploration of Synergistic Effects with Other Bioactive Compounds
The potential for this compound to act synergistically with other bioactive compounds, either from natural sources or synthetic origins, represents a significant area for future research. While studies on extracts from Brucea antidysenterica suggest that the compounds within may exhibit synergistic cytotoxic actions chem960.com, specific investigations into this compound in combination with other isolated compounds are needed. Exploring synergistic effects could lead to the development of combination therapies that enhance therapeutic efficacy, potentially lower effective doses of individual compounds, and mitigate the development of resistance. This research could involve screening this compound in combination with known chemotherapeutic agents or other natural products with complementary mechanisms of action. Understanding the nature of these interactions, whether synergistic, additive, or antagonistic, is crucial for designing effective combination strategies. chem960.comnih.gov
Innovations in Delivery Systems for Targeted Research Applications
A key challenge in advancing the research and potential therapeutic application of quassinoids like this compound is their often poor water solubility and low bioavailability. dntb.gov.ua This necessitates innovation in delivery systems to ensure that the compound reaches its target sites effectively and at sufficient concentrations. Future research should focus on developing advanced delivery systems, such as nanoparticulate formulations, to improve the solubility, stability, and targeted delivery of this compound. dntb.gov.uascienceopen.com Targeted delivery systems, including those responsive to specific stimuli present in the research target environment (e.g., the tumor microenvironment), could enhance the selectivity of this compound, potentially reducing off-target effects and improving its research utility and eventual therapeutic index. dovepress.com
Investigation of Broader Bioactivity Spectrum (e.g., anti-malarial mechanisms, anti-inflammatory pathways)
Beyond its reported cytotoxic activities, this compound, as a quassinoid from Brucea species, is situated within a class of compounds known for a broader spectrum of bioactivities, including anti-malarial and anti-inflammatory properties. alfa-chemistry.comdntb.gov.ua Brucea javanica has a history of traditional use for treating malaria, and quassinoids are considered key active metabolites responsible for this effect. alfa-chemistry.com While specific anti-malarial or anti-inflammatory mechanisms of this compound have not been extensively detailed in the provided information, future research should investigate these potential activities. This could involve studies against malaria parasites at different life stages or investigations into its effects on key inflammatory pathways and mediators. dntb.gov.uawikipedia.orgmetabolomicsworkbench.org Elucidating the mechanisms behind these potential broader bioactivities would expand the understanding of this compound's pharmacological profile and its potential applications.
Contribution to the Understanding of Natural Product Biosynthesis and Chemodiversity
The study of this compound contributes to the broader academic understanding of natural product biosynthesis and chemodiversity, particularly within the Brucea genus. As a natural product isolated from Brucea antidysenterica and Brucea javanica , research into this compound provides insights into the metabolic pathways plants use to produce these complex molecules. Brucea javanica, for instance, is known to contain a wide array of metabolites, highlighting the chemodiversity within the species. alfa-chemistry.com Future research could focus on elucidating the specific biosynthetic route of this compound, identifying the enzymes involved, and exploring the genetic basis for its production. This research not only deepens the knowledge of plant biochemistry but can also inform efforts in synthetic biology or plant cultivation to optimize the production of this and other valuable quassinoids.
Q & A
Q. What spectroscopic and chromatographic methods are used to identify and characterize Bruceanol F?
this compound is typically identified using high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) for structural elucidation. Mass spectrometry (MS) further confirms molecular weight and fragmentation patterns. These methods are critical for distinguishing this compound from structurally similar compounds like bruceanol A or D .
Q. What preliminary biological activities have been reported for this compound?
In silico studies indicate this compound binds to acute myeloid leukemia (AML)-related targets (e.g., FLT3, IDH1/2) with binding affinities ≤ -9.2 kcal/mol. ADMET profiling suggests moderate solubility and high permeability, though hepatotoxicity risks require validation in in vitro cytotoxicity assays (e.g., CCK-8 on AML cell lines) .
Q. How is this compound isolated from Brucea antidysentrica?
Standard isolation involves ethanol extraction followed by silica gel column chromatography and preparative HPLC. Polar solvents (e.g., methanol-water gradients) are used to separate this compound from co-occurring quassinoids like bruceantin. Yield optimization requires temperature control (20–25°C) to prevent degradation .
Q. What existing literature gaps justify further research on this compound?
Current gaps include:
Q. Which databases or repositories provide authoritative chemical data on this compound?
Reliable sources include PubChem (CID: 131752096), ChEMBL , and peer-reviewed journals (e.g., Journal of Natural Products). Avoid non-academic platforms like due to unverified data .
Advanced Research Questions
Q. How can in silico molecular docking be optimized to predict this compound’s interactions with AML targets?
- Software : Use AutoDock Vina or Schrödinger Suite with flexible ligand docking.
- Validation : Cross-reference with crystallographic data (e.g., PDB ID 4XUF for FLT3).
- Parameters : Include solvation effects and Gibbs free energy calculations (ΔG ≤ -10 kcal/mol indicates strong binding) .
Q. What experimental design considerations are critical for assessing this compound’s pharmacokinetics?
- ADMET Profiling : Use Caco-2 cells for permeability and microsomal stability assays.
- Dose-Response : Apply Hill slopes to EC₅₀ calculations in in vitro models.
- Controls : Include bruceantin (known anti-AML quassinoid) for comparative efficacy .
Q. How can contradictions between in silico predictions and in vitro results be resolved?
- Re-evaluate Assay Conditions : Check pH, serum concentration, and cell viability endpoints (e.g., Annexin V vs. MTT).
- Statistical Analysis : Use ANOVA with post-hoc Tukey tests to identify outliers.
- Multi-Omics Integration : Correlate transcriptomic data (RNA-seq) with docking results to identify off-target effects .
Q. What strategies enhance the specificity of this compound in targeting AML cells over healthy cells?
Q. How should researchers address variability in this compound’s bioactivity across studies?
- Standardize Protocols : Follow NIH guidelines for cell culture (≤5 passages) and compound storage (-80°C in DMSO).
- Meta-Analysis : Pool data from ≥3 independent studies using random-effects models.
- Quality Control : Report % purity (HPLC ≥98%) and batch-to-batch reproducibility .
Methodological Recommendations
- Statistical Reporting : Adhere to Pharmaceutical Research guidelines (e.g., report p-values with exact values, not thresholds like "p < 0.05") .
- Contradiction Analysis : Apply dialectical frameworks to distinguish principal contradictions (e.g., efficacy vs. toxicity) from secondary factors .
- Ethical Compliance : Obtain IRB approval for in vivo studies and disclose conflicts of interest per ICMJE standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
